molecular formula C13H18N4O2S B497054 2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 927639-42-7

2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No. B497054
CAS RN: 927639-42-7
M. Wt: 294.38g/mol
InChI Key: OVFXBTLXEHUSFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Hybrid Synthesis : Abuelizz et al. successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. Their structures were confirmed using NMR and MS analysis . Novel Derivatives : Another study reported the synthesis of novel 1,2,4-triazole derivatives, including compounds related to DMTBS. Spectroscopic techniques (IR, 1H-NMR, Mass spectroscopy) were used to confirm their structures .

Future Directions

  • Biological Activity : Explore DMTBS’s potential as an anticancer agent, building on the cytotoxic evaluation reported by Abuelizz et al .

: Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., Naglah, A. M., & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19134–19145. Link

: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as potential anti-inflammatory agents. BMC Chemistry, 16(1), 1–11. Link

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that compounds containing the 1,2,4-triazole moiety are highly soluble in water and other polar solvents , which suggests that they may have good bioavailability.

Result of Action

Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it is likely that this compound has a variety of effects at the molecular and cellular level.

Action Environment

It is known that compounds containing the 1,2,4-triazole moiety are generally considered to be air stable , suggesting that they may be relatively resistant to environmental factors.

properties

IUPAC Name

2,4-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-10-4-5-13(11(2)6-10)20(18,19)16-12(3)7-17-9-14-8-15-17/h4-6,8-9,12,16H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFXBTLXEHUSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)CN2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

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